molecular formula C13H14N4OS B1293111 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1142202-29-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No. B1293111
CAS RN: 1142202-29-6
M. Wt: 274.34 g/mol
InChI Key: GHWNBYJXKDUBBJ-UHFFFAOYSA-N
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Description

The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one" is a chemical entity that appears to be a derivative of thiadiazole and pyrrolidinone. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom, and they are known for their wide range of biological activities. Pyrrolidinones are lactam structures with a five-membered ring, often exhibiting pharmacological properties.

Synthesis Analysis

The synthesis of related thiadiazole derivatives can be achieved through various methods. For instance, ultrasound-mediated one-pot synthesis has been reported for the creation of thiadiazolo[3,2-α]pyrimidine derivatives, which are structurally related to the compound . This method is environmentally friendly and convenient, suggesting that a similar approach might be applicable for synthesizing the compound of interest. Additionally, relay catalysis has been used to synthesize methyl 4-aminopyrrole-2-carboxylates, which could potentially be modified to introduce a thiadiazole moiety .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The substitution on this ring and the nature of the attached groups significantly influence the compound's properties and biological activity. For example, the substitution with a pyridyl group has been explored for antimycobacterial activity . The molecular structure of the compound would likely exhibit similar interactions due to the presence of the thiadiazole ring.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including cyclo-condensation and reactions with different aromatic aldehydes, as seen in the synthesis of thiazolidinones and Mannich bases . The reactivity of the amino group on the thiadiazole ring allows for these transformations, which could be relevant for further functionalization of the compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms in the ring system can lead to compounds with varying solubility, stability, and reactivity. For instance, the cytotoxicity of thiazolo[4,5-b]pyridine-2(3H)-one derivatives has been evaluated, indicating that these compounds can interact with biological systems . The compound is likely to have similar properties, such as moderate solubility and stability, making it suitable for biological applications.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those containing 1,3,4-thiadiazole rings, are crucial in developing new medications due to their diverse pharmacological activities. These compounds are known for their antibacterial, anti-inflammatory, and antitumor properties, among others. The structural versatility of heterocyclic scaffolds allows for the synthesis of compounds with targeted biological activities, making them invaluable in drug discovery and development processes.

  • Antibacterial and Antimicrobial Applications : Studies have highlighted the synthesis and biological evaluation of various heterocyclic compounds, demonstrating significant antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This suggests the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Tiwary et al., 2016).

  • Antitubercular Activity : Some derivatives have shown promise in treating tuberculosis, a critical global health issue. For example, certain compounds exhibit in vitro efficacy against Mycobacterium tuberculosis, suggesting their potential as leads for developing new antitubercular drugs (Asif, 2014).

  • Cancer Research : Heterocyclic compounds derived from thiadiazole and other related structures have been investigated for their antitumor and anticancer properties. Their ability to interfere with various cellular processes makes them potential candidates for cancer therapy research (Mishra et al., 2015).

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-3-2-4-10(5-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWNBYJXKDUBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154461
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

CAS RN

1142202-29-6
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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